N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Description
N-[1-(6-Cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a synthetic sulfonamide derivative featuring a pyridine-pyrrolidine hybrid scaffold. Its molecular structure (Figure 1) includes:
- Pyrrolidine ring: A 5-membered nitrogen-containing ring fused to the pyridine moiety, providing conformational flexibility.
- Methanesulfonamide group: A polar sulfonamide (-SO₂N(CH₃)) moiety, enhancing solubility and influencing pharmacokinetic properties.
Molecular Formula: C₁₉H₂₅N₄O₂S (derived from ChemDraw structural analysis) . Notably, the textual description in lists "5 hydrogen atoms," which conflicts with the formula; this discrepancy may stem from a transcription error. Molecular Weight: ~393.5 g/mol (calculated from formula).
This compound is hypothesized to exhibit kinase inhibition or receptor modulation activity due to its structural similarity to bioactive sulfonamides, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)12-5-6-16(9-12)11-4-3-10(7-13)14-8-11/h3-4,8,12H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMJIBNXVWWUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=CN=C(C=C2)C#N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide typically involves multi-step organic synthesis. One common approach is the functionalization of preformed pyrrolidine rings. This can include the formation of pyrrolidine-2-carbaldehyde followed by various functional group transformations . The reaction conditions often involve the use of specific oxidants and additives to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: The cyanopyridine moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanopyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include pyrrolidin-2-ones from oxidation and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The cyanopyridine moiety may also play a role in binding to specific sites on proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide with structurally related sulfonamide derivatives (Table 1).
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
*Pricing data are only available for the pyrimidine analog in .
Key Insights from Structural Comparison
Core Heterocycle Variations: The pyridine core in the target compound (vs. pyrimidine in or pyrrolopyrimidine in ) alters electronic properties and binding interactions. Halogenation (e.g., Cl and F in ) enhances lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
Sulfonamide Orientation :
- The reverse sulfonamide configuration in modifies steric interactions and hydrogen-bonding networks, which could influence target selectivity .
Chirality :
- The (3R)-pyrrolidinylmethyl group in introduces stereochemical complexity, which is critical for enantioselective biological activity .
Price Implications :
- The pyrimidine analog in is commercially available at $3.72/mg (100 mg scale), suggesting higher synthetic accessibility compared to the target compound, whose pricing data are unavailable .
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